molecular formula C19H23N3O2 B2539904 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921872-62-0

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Número de catálogo: B2539904
Número CAS: 921872-62-0
Peso molecular: 325.412
Clave InChI: FKJCYMAOEVDTGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a synthetic compound belonging to the class of pyridazinone derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 338.4 g/mol. The compound features a pyridazinone core, which is significant in medicinal chemistry due to its pharmacological potential.

PropertyValue
Molecular FormulaC18H22N4O2
Molecular Weight338.4 g/mol
Melting Point~164–165 °C
SolubilitySoluble in ethanol and DMSO

This compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its mechanism may involve modulation of enzyme activity or receptor binding, leading to significant biological responses such as anti-inflammatory or anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential as anticancer agents. For instance, pyridazinone derivatives have been investigated for their ability to inhibit c-Met receptor tyrosine kinase, which plays a critical role in cancer cell proliferation and metastasis .

Anti-inflammatory Effects

Pyridazinone derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of pyridazinone derivatives in inhibiting tumor growth in vitro and in vivo models. Results indicated significant reductions in tumor size and proliferation rates when treated with these compounds .
  • Anti-inflammatory Mechanisms :
    • Research demonstrated that pyridazinones could effectively reduce levels of inflammatory mediators in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
  • Pharmacokinetics and Toxicology :
    • Investigations into the pharmacokinetics of pyridazinone derivatives revealed favorable absorption and distribution profiles, with minimal toxicity observed at therapeutic doses .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Research indicates that N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide exhibits significant anti-cancer activity. Various studies have reported its effectiveness against different cancer cell lines:

Activity IC50 Value (µM) Cell Line Reference
Anti-cancer5.5A549 (Lung Cancer)
Anti-cancer4.8MCF7 (Breast Cancer)
Inhibition of migration3.0HCT116 (Colon Cancer)

Mechanism of Action:
The compound appears to inhibit tumor cell proliferation and induce apoptosis through several mechanisms, including:

  • Cell Cycle Arrest: It has been shown to cause G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins contribute to increased apoptosis markers in treated cells.

In Vivo Studies

In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound leads to significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues, supporting its potential as an anti-tumor agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.

The choice of solvent and reaction conditions is crucial for optimizing yield and purity, which is generally around 95%.

Case Study 1: Efficacy in Lung Cancer

A study focused on the A549 cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for lung cancer.

Case Study 2: Breast Cancer Treatment

Another investigation involving MCF7 breast cancer cells demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its applicability in breast cancer therapies.

Propiedades

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18-12-11-17(15-7-3-1-4-8-15)21-22(18)14-13-20-19(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCYMAOEVDTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.